molecular formula C16H19NO2 B12334822 Ethyl 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetate

Ethyl 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetate

Cat. No.: B12334822
M. Wt: 257.33 g/mol
InChI Key: TUTAANCFCDZGHV-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetate is an organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetate typically involves the reaction of 3,4-dihydrocarbazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of organic electronic materials and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound of Ethyl 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetate.

    3,4-Dihydrocarbazole: A precursor in the synthesis of the compound.

    Ethyl bromoacetate: Another related compound used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ester functional group and carbazole core make it a versatile compound for various applications.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetate

InChI

InChI=1S/C16H19NO2/c1-2-19-16(18)11-17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3,5,7,9H,2,4,6,8,10-11H2,1H3

InChI Key

TUTAANCFCDZGHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CCCC2)C3=CC=CC=C31

Origin of Product

United States

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